molecular formula C12H19N3 B6363613 N-Benzyl-N',N',N'',N''-tetramethyl-guanidine, 97% CAS No. 6392-73-0

N-Benzyl-N',N',N'',N''-tetramethyl-guanidine, 97%

Cat. No. B6363613
CAS RN: 6392-73-0
M. Wt: 205.30 g/mol
InChI Key: ZHCQWGTUGHXYFA-UHFFFAOYSA-N
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Description

N-Benzyl-N',N',N'',N''-tetramethyl-guanidine, 97% (NBTG) is an organic compound that belongs to the guanidine family. It is a colorless solid that is soluble in water and most organic solvents. NBTG is a versatile chemical reagent that has many applications in scientific research.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-Benzyl-N',N'',N''-tetramethyl-guanidine involves the reaction of benzylamine with trimethyl orthoformate followed by reaction with cyanamide and then with methyl iodide.

Starting Materials
Benzylamine, Trimethyl orthoformate, Cyanamide, Methyl iodide

Reaction
Benzylamine is reacted with trimethyl orthoformate in the presence of a catalyst to form N-benzyl-N',N'',N''-trimethyl-guanidine., Cyanamide is added to the reaction mixture and heated to form N-benzyl-N',N'',N''-trimethyl-cyanamide-guanidine., Methyl iodide is added to the reaction mixture and heated to form N-benzyl-N',N'',N''-tetramethyl-guanidine., The final product is purified by recrystallization.

Scientific Research Applications

N-Benzyl-N',N',N'',N''-tetramethyl-guanidine, 97% is used in a variety of scientific research applications, including organic synthesis, electrochemical studies, and analytical chemistry. It is used as a nucleophilic reagent for the synthesis of a variety of organic compounds, such as amines, nitriles, and carboxylic acids. It is also used as an electrolyte additive in electrochemical studies, such as voltammetry and coulometry. In analytical chemistry, N-Benzyl-N',N',N'',N''-tetramethyl-guanidine, 97% is used as a chromatographic reagent for the separation of organic compounds.

Mechanism Of Action

N-Benzyl-N',N',N'',N''-tetramethyl-guanidine, 97% acts as a nucleophilic reagent in organic synthesis reactions. It reacts with electrophilic reagents, such as carbonyl compounds, to form adducts that can be further transformed into the desired product. It also acts as a catalyst in the electrochemical oxidation of organic compounds.

Biochemical And Physiological Effects

N-Benzyl-N',N',N'',N''-tetramethyl-guanidine, 97% has no known biochemical or physiological effects. It is not toxic and is not known to cause any adverse effects in humans or animals.

Advantages And Limitations For Lab Experiments

N-Benzyl-N',N',N'',N''-tetramethyl-guanidine, 97% has several advantages for use in laboratory experiments. It is a stable compound that is easy to handle and store. It is also a versatile reagent that can be used in a variety of organic synthesis, electrochemical, and analytical chemistry applications. However, it is important to note that N-Benzyl-N',N',N'',N''-tetramethyl-guanidine, 97% can react with some compounds that are sensitive to nucleophilic reagents, such as ketones and aldehydes. Thus, care should be taken when using N-Benzyl-N',N',N'',N''-tetramethyl-guanidine, 97% in laboratory experiments.

Future Directions

N-Benzyl-N',N',N'',N''-tetramethyl-guanidine, 97% has potential applications in a wide range of areas, including drug discovery, materials science, nanotechnology, and biochemistry. It can be used to synthesize novel organic compounds and to develop new electrochemical processes. It can also be used to study the structure and function of proteins and other biomolecules. Additionally, it has potential applications in the development of new materials, such as nanomaterials and polymers. Finally, N-Benzyl-N',N',N'',N''-tetramethyl-guanidine, 97% can be used to develop new drug delivery systems and to study the pharmacokinetics and pharmacodynamics of drugs.

properties

IUPAC Name

2-benzyl-1,1,3,3-tetramethylguanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3/c1-14(2)12(15(3)4)13-10-11-8-6-5-7-9-11/h5-9H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHCQWGTUGHXYFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=NCC1=CC=CC=C1)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N''-Benzyl-N,N,N',N'-tetramethyl-guanidine

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